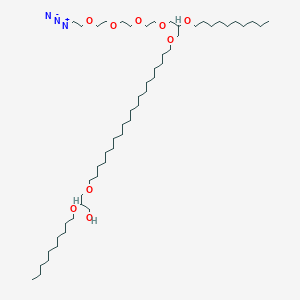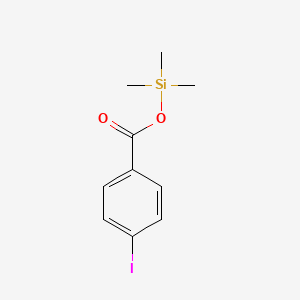![molecular formula C15H14N10 B12531341 Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- CAS No. 676319-04-3](/img/structure/B12531341.png)
Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- is a complex organic compound that features a pyridine ring and two tetrazole rings connected by a propanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- typically involves the following steps:
Formation of the Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with sodium azide under acidic conditions.
Linking the Tetrazole Rings to the Propanediyl Bridge: The propanediyl bridge is introduced by reacting the tetrazole rings with a suitable dihalide, such as 1,3-dibromopropane, under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is then introduced through a condensation reaction with the appropriate pyridine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials, such as high-energy density materials and polymers.
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- involves its interaction with molecular targets through coordination with metal ions. The tetrazole rings can form stable complexes with transition metals, which can then interact with biological molecules or catalyze chemical reactions. The pyridine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2,2’-[1,3-propanediylbis(phenylphosphinidene)]bis-: Similar structure but with phenylphosphinidene groups instead of tetrazole rings.
Poly(3-nitropyridine-2,5-diyl): A polymeric compound with nitro groups attached to the pyridine ring.
Poly(3,3’-dinitro-2,2’-bipyridine-5,5’-diyl): A bipyridine derivative with nitro groups.
Uniqueness
Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- is unique due to the presence of both pyridine and tetrazole rings, which confer distinct chemical and physical properties. The tetrazole rings enhance the compound’s ability to form stable metal complexes, while the pyridine ring provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
676319-04-3 |
|---|---|
Molecular Formula |
C15H14N10 |
Molecular Weight |
334.34 g/mol |
IUPAC Name |
2-[2-[3-(5-pyridin-2-yltetrazol-2-yl)propyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C15H14N10/c1-3-8-16-12(6-1)14-18-22-24(20-14)10-5-11-25-21-15(19-23-25)13-7-2-4-9-17-13/h1-4,6-9H,5,10-11H2 |
InChI Key |
GJNVDCNDTKTLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CCCN3N=C(N=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



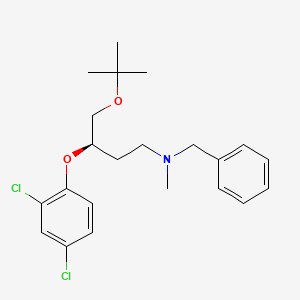
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
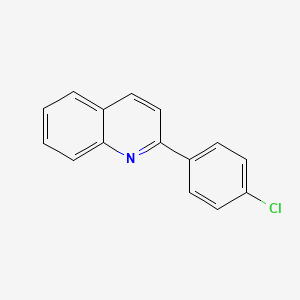
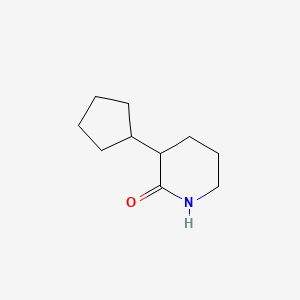
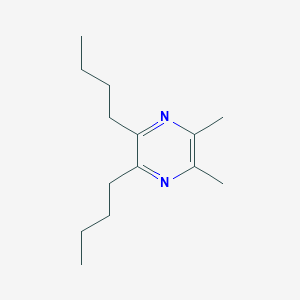
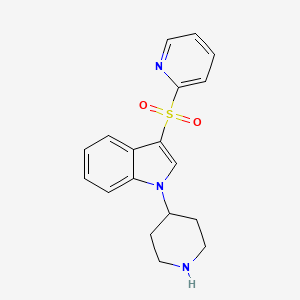
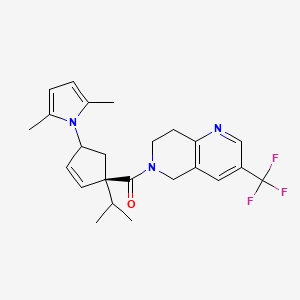
![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
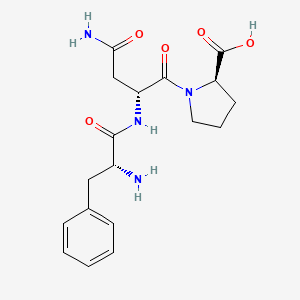
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
